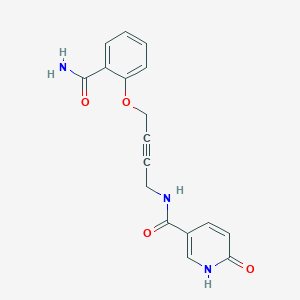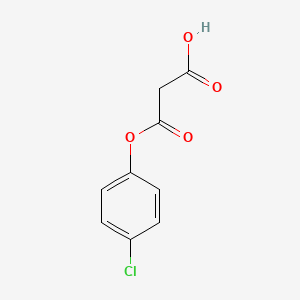
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine, also known as 4C6MMP, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a small molecule that has a molecular weight of 209.56 g/mol and is composed of a phenoxy ring with a methylpyrimidine moiety. It is a colorless, solid compound that is soluble in organic solvents such as methanol, ethanol, and acetone.
作用機序
The mechanism of action of 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine is not fully understood. However, it is believed to act as an inhibitor of caspase-3, COX-2, and 5-LOX by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing the reaction and thus inhibits its activity.
Biochemical and Physiological Effects
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of caspase-3, COX-2, and 5-LOX, which are all involved in important cellular processes such as apoptosis, inflammation, and arachidonic acid metabolism. Additionally, 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine has been shown to inhibit the activity of the enzyme adenosine monophosphate-activated protein kinase (AMPK), which is involved in the regulation of cellular energy metabolism.
実験室実験の利点と制限
The main advantage of using 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine in laboratory experiments is that it is a relatively inexpensive and easy to synthesize compound. Additionally, it has been shown to be an effective inhibitor of a number of enzymes involved in important cellular processes, making it a useful tool for investigating these processes. However, there are a few limitations to using 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine in laboratory experiments. For example, it has a relatively short half-life in the body, meaning that it may not be suitable for long-term studies. Additionally, it has not been extensively studied in humans, so its effects on humans are not fully understood.
将来の方向性
There are a number of potential future directions for research on 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine. Firstly, further research could be conducted to understand the exact mechanism of action of 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine and to investigate its effects on other enzymes and cellular processes. Additionally, further research could be conducted to investigate the effects of 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine on humans and to determine its safety and efficacy in clinical trials. Finally, further research could be conducted to investigate the potential applications of 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine in other areas, such as drug development and agriculture.
合成法
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine can be synthesized by a number of different methods, including the reaction of 4-chlorophenol with methoxymethylpyrimidine in the presence of a catalyst. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 bar. The reaction is typically complete after 1-2 hours and yields a product with a purity of 95-98%.
科学的研究の応用
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine has been studied for its potential applications in scientific research, specifically in the fields of immunology and cancer biology. It has been shown to be an effective inhibitor of the enzyme caspase-3, which is implicated in the apoptosis process. Additionally, 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Furthermore, 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine has been shown to be an effective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the metabolism of arachidonic acid.
特性
IUPAC Name |
4-(4-chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-15-11(8-17-2)7-13(16-9)18-12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVNSCZOQXPJJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=C(C=C2)Cl)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-{6-[(cyanomethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2412756.png)
![5-Bromo-2-[[1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2412758.png)
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2412761.png)
![(2Z)-2-(4-fluorobenzylidene)-8-(tetrahydrofuran-2-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2412763.png)

![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2412766.png)
![N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2412767.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2412768.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2412772.png)
![N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide](/img/structure/B2412775.png)